2-Methoxy-alpha-(acetylamino)cinnamic acid methyl ester
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Overview
Description
2-Methoxy-alpha-(acetylamino)cinnamic acid methyl ester is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cinnamates, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-alpha-(acetylamino)cinnamic acid methyl ester typically involves the esterification of 2-Methoxy-alpha-(acetylamino)cinnamic acid. This process can be achieved through various methods, including the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with methanol as the solvent.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow microreactors, which offer advantages such as short residence time, mild reaction conditions, and easy control of the reaction process. These methods are efficient and economical, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-alpha-(acetylamino)cinnamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cinnamates.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against pathogenic fungi and bacteria.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-alpha-(acetylamino)cinnamic acid methyl ester involves its interaction with specific molecular targets. For instance, it has been shown to interact with ergosterol in the fungal cell membrane, disrupting membrane integrity and leading to cell death. In bacteria, it may inhibit essential enzymes, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: A precursor to many cinnamate derivatives, known for its antimicrobial and antioxidant properties.
Methyl Cinnamate: Similar in structure but lacks the acetylamino group, used in flavorings and fragrances.
Cinnamamide: Contains an amide group instead of an ester, known for its anti-inflammatory properties.
Uniqueness
2-Methoxy-alpha-(acetylamino)cinnamic acid methyl ester is unique due to the presence of both methoxy and acetylamino groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance its potential as a therapeutic agent compared to other cinnamate derivatives .
Properties
IUPAC Name |
methyl (Z)-2-acetamido-3-(2-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-9(15)14-11(13(16)18-3)8-10-6-4-5-7-12(10)17-2/h4-8H,1-3H3,(H,14,15)/b11-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLZOXIMSGCBRV-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CC=C1OC)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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